5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 861210-27-7
Cat. No.: VC4174973
Molecular Formula: C18H20N4S
Molecular Weight: 324.45
* For research use only. Not for human or veterinary use.
![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine - 861210-27-7](/images/structure/VC4174973.png)
Specification
CAS No. | 861210-27-7 |
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Molecular Formula | C18H20N4S |
Molecular Weight | 324.45 |
IUPAC Name | 5-(4-cyclohexylphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C18H20N4S/c1-23-18-20-17-19-16(11-12-22(17)21-18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3 |
Standard InChI Key | UABCQYYHVONHQV-UHFFFAOYSA-N |
SMILES | CSC1=NN2C=CC(=NC2=N1)C3=CC=C(C=C3)C4CCCCC4 |
Introduction
5-(4-Cyclohexylphenyl)-2-(methylsulfanyl) triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It combines a triazolo[1,5-a]pyrimidine ring system with a cyclohexylphenyl group and a methylsulfanyl substituent. This compound is of interest due to its potential biological and chemical properties, which can be leveraged in various applications such as pharmaceuticals or agrochemicals.
Chemical Formula and Molecular Weight
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Chemical Formula: C18H20N4S
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Molecular Weight: Approximately 324 g/mol
The compound's structure includes a triazolo[1,5-a]pyrimidine core, which is a fused ring system consisting of a triazole and a pyrimidine ring. The 4-cyclohexylphenyl group is attached at the 5-position of this core, while a methylsulfanyl group is attached at the 2-position.
Synonyms and Identifiers
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PubChem CID: 1472943
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Chemical Name: 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl) triazolo[1,5-a]pyrimidine
Biological Activity
Compounds with triazolo[1,5-a]pyrimidine scaffolds have been explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a cyclohexylphenyl group may enhance lipophilicity, potentially improving cellular penetration and bioavailability.
Chemical Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolo[1,5-a]pyrimidine core followed by the introduction of the cyclohexylphenyl and methylsulfanyl groups. Common methods may involve condensation reactions and nucleophilic substitutions.
Data Tables
Property | Value |
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Chemical Formula | C18H20N4S |
Molecular Weight | Approximately 324 g/mol |
PubChem CID | 1472943 |
Chemical Name | 5-(4-Cyclohexylphenyl)-2-(methylsulfanyl) triazolo[1,5-a]pyrimidine |
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